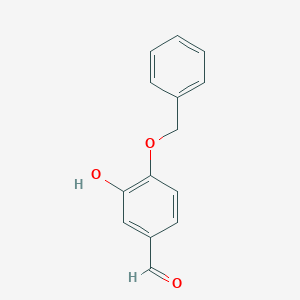

4-(Benzyloxy)-3-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNGEAFDVLSPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340081 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-39-2 | |

| Record name | 4-Benzyloxy-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4049-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a versatile aromatic aldehyde. It details its chemical and physical properties, a standard synthesis protocol, and its applications in chemical synthesis, particularly in the development of novel pharmaceutical compounds.

Core Compound Identification

-

Chemical Name: this compound

-

Synonyms: 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, Protocatechuic Aldehyde-4-benzyl Ether[4]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Melting Point | 120 °C | [3][4] |

| Boiling Point (Predicted) | 403.3 ± 30.0 °C | [3][4] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 8.79 ± 0.35 | [3][4] |

| Appearance | Off-White to Light Brown Solid | [3][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechualdehyde).

Experimental Methodology

Reaction: The synthesis proceeds via the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, in an acetone solvent. The reaction mixture is heated under reflux to drive the reaction to completion.

Materials:

-

3,4-dihydroxybenzaldehyde (Protocatechualdehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Toluene

-

Ethyl acetate

-

Celite®

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the solution.

-

Stir the reaction mixture under reflux conditions for approximately 4 hours.

-

Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC).

-

Upon completion, filter the reaction mixture through Celite® to remove solid inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography using a toluene/ethyl acetate (e.g., 13:1 v/v) eluent system to yield this compound as colorless prismatic crystals.[3][4]

Yield: This protocol typically results in a yield of approximately 63%.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in organic synthesis. Its primary documented application is in the preparation of quinazoline derivatives.[3][4] Quinazolines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While direct biological signaling pathways for this compound are not extensively documented, its structural similarity to other hydroxybenzaldehydes suggests potential for antioxidant and other biological activities. For instance, related compounds like 4-hydroxybenzaldehyde are known to be involved in reducing oxidative stress and inflammation.[5] This suggests that derivatives of this compound could be valuable in the development of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]

- 4. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE | 4049-39-2 [chemicalbook.com]

- 5. Pharmacological effects and applications of 4-Hydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

4-(Benzyloxy)-3-hydroxybenzaldehyde molecular weight and formula

An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key organic intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, a standard synthesis protocol, and explores the biological activities and associated signaling pathways of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, is a phenolic aldehyde derivative. Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |

| Molecular Weight | 228.24 g/mol | [1][2][3] |

| CAS Number | 4049-39-2 | [1][3] |

| Melting Point | 120-122 °C | [3] |

| Boiling Point | 403.3 ± 30.0 °C (Predicted) | [3] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Off-White to Light Brown Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Synthesis of this compound

This compound is primarily used as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals.[4] A common laboratory-scale synthesis involves the selective benzylation of 3,4-dihydroxybenzaldehyde.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The synthesis is achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base.[3]

-

Dissolution: Dissolve 3,4-dihydroxybenzaldehyde (14.7 mmol) in acetone (150 mL).

-

Addition of Reagents: Add potassium carbonate (22.1 mmol) and benzyl bromide (14.7 mmol) to the solution.

-

Reaction: Stir the reaction mixture under reflux conditions for 4 hours.

-

Work-up: After the reaction is complete, filter the mixture through Celite® to remove solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Purify the resulting residue by column chromatography using a toluene/ethyl acetate (13:1, v/v) mixture as the eluent. This yields this compound as colorless prismatic crystals.[3]

Biological Activity of Related Hydroxybenzaldehydes

While this compound is primarily a synthetic intermediate, related compounds like 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have demonstrated significant biological activity. Studies have shown they can enhance intracellular antioxidant activity and promote the survival of mouse astrocytes, partly through the activation of the Sonic Hedgehog (Shh) signaling pathway.[5][6]

Sonic Hedgehog (Shh) Signaling Pathway Activation

The Shh pathway plays a crucial role in cellular proliferation and differentiation. The activation of this pathway by 3-HBA and 4-HBA has been shown to protect astrocytes from apoptosis induced by external stressors.[5][6]

Caption: Activation of the Shh signaling pathway by hydroxybenzaldehydes.

Key Experimental Protocols for Biological Activity Assessment

The following protocols are standard methods used to evaluate the cytoprotective and signaling effects of compounds like 3-HBA and 4-HBA on astrocytes.[6]

Quantitative Data from Cited Experiments

| Parameter | Condition / Value |

| Compounds Tested | 3-Hydroxybenzaldehyde (3-HBA), 4-Hydroxybenzaldehyde (4-HBA) |

| Cell Type | Mouse Astrocytes |

| Stressor Agent | Angiostrongylus cantonensis young adults excretory/secretory products (ESPs) |

| Stressor Concentration | 250 µg/ml |

| Compound Pretreatment Time | 12 hours |

| Compound Concentrations | 0.1 mM and 0.5 mM |

| Stressor Incubation Time | 12 hours |

Cell Viability Assay (WST-8 / CCK-8)

This assay measures cell viability by quantifying the reduction of a highly water-soluble tetrazolium salt (WST-8) to a water-soluble formazan dye by cellular dehydrogenases.

-

Cell Seeding: Seed astrocytes in 96-well plates and culture until they reach the desired confluency.

-

Pretreatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1 and 0.5 mM of 3-HBA or 4-HBA) for 12 hours.

-

Stressor Addition: Add the stressor agent (e.g., 250 µg/ml ESPs) to the wells and incubate for another 12 hours.

-

Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan dye at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6]

Real-Time Quantitative PCR (qPCR)

This protocol is used to detect and quantify the mRNA expression levels of target genes (e.g., Shh, Smo, Gli, GFAP).

-

Cell Culture and Treatment: Culture and treat cells as described in the cell viability assay.

-

RNA Extraction: Extract total RNA from the treated astrocytes using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, specific primers for the target genes, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified DNA.

-

Data Analysis: Analyze the data to determine the relative expression of the target genes, often normalized to a housekeeping gene.[6]

Western Blotting

This technique is used to detect and quantify the protein expression levels of target molecules.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Shh, anti-Gli).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system. The signal intensity corresponds to the level of protein expression.[6]

References

- 1. scbt.com [scbt.com]

- 2. 3-Benzyloxy-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE | 4049-39-2 [chemicalbook.com]

- 4. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical compound 4-(benzyloxy)-3-hydroxybenzaldehyde, including its structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Nomenclature

This compound is an aromatic aldehyde. Its structure consists of a benzaldehyde core substituted with a hydroxyl group and a benzyloxy group.

-

Synonyms: 4-Hydroxy-3-(phenylmethoxy)benzaldehyde, Protocatechuic Aldehyde-4-benzyl Ether[1][2]

-

Canonical SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O

The chemical structure is depicted below:

Figure 1. 2D Structure of 3-Benzyloxy-4-hydroxybenzaldehyde.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 228.24 g/mol | [1][3] |

| Melting Point | 120-122 °C | [2] |

| Boiling Point | 403.3 ± 30.0 °C (Predicted) | [2] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.79 ± 0.35 (Predicted) | [2] |

| Appearance | Off-White to Light Brown Solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Experimental Protocol: Synthesis

The following section details a common laboratory procedure for the synthesis of this compound.

Reaction: Williamson Ether Synthesis

This synthesis involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, potassium carbonate. The benzyloxy group is selectively introduced at the 4-position due to the higher acidity of the para-hydroxyl proton compared to the meta-hydroxyl proton.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Toluene

-

Ethyl acetate

-

Celite®

Procedure:

-

A solution of 3,4-dihydroxybenzaldehyde (2.03 g, 14.7 mmol) is prepared in acetone (150 mL).[2]

-

To this solution, potassium carbonate (3.05 g, 22.1 mmol) and benzyl bromide (1.74 mL, 14.7 mmol) are added.[2]

-

The reaction mixture is stirred under reflux for 4 hours.[2]

-

Upon completion, the mixture is filtered through Celite® to remove solid potassium carbonate and other insoluble materials.[2]

-

The filtrate is concentrated under reduced pressure to remove the acetone.[2]

-

The resulting residue is purified by column chromatography using a solvent system of toluene/ethyl acetate (13:1, v/v) to yield this compound as colorless prismatic crystals (2.12 g, 63% yield).[2]

Visualized Synthesis Workflow

The logical workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Synthesis workflow for this compound.

References

Synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde from Protocatechualdehyde: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical manufacturing. The synthesis involves the selective O-benzylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde). This document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data. The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

Protocatechualdehyde (3,4-dihydroxybenzaldehyde) is a versatile starting material in organic synthesis due to its bifunctional nature. The selective protection of one of its two hydroxyl groups is a critical step for its use in multi-step syntheses. The synthesis of this compound involves the preferential protection of the more acidic and sterically less hindered 4-hydroxyl group as a benzyl ether. This transformation allows for subsequent reactions to be carried out at the free 3-hydroxyl and aldehyde functionalities. The benzyl protecting group is advantageous due to its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenolysis. This guide outlines a standard and efficient protocol for this selective benzylation reaction.

Reaction Pathway and Mechanism

The synthesis is achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is first deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. The more acidic 4-hydroxyl group is deprotonated in preference to the 3-hydroxyl group. The resulting nucleophilic phenoxide then attacks the electrophilic benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the desired benzyl ether product.

Caption: Chemical reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes the reagents and their respective quantities for a typical laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| Protocatechualdehyde | C₇H₆O₃ | 138.12 | 10.0 | 1.0 | 1.38 g |

| Benzyl Bromide | C₇H₇Br | 171.04 | 10.5 | 1.05 | 1.80 g (1.2 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 1.5 | 2.07 g |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 20 mL |

Note: Yields for this specific reaction are typically high, often in the range of 70-90%, depending on reaction conditions and purification efficiency. A yield of 74% is cited for a similar reaction involving 4-hydroxybenzaldehyde.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the benzylation of phenolic aldehydes.[1][2]

4.1 Materials and Reagents:

-

Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

-

Benzyl Bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Dimethylformamide (DMF)

-

Deionized Water

-

Ethanol

-

Ethyl Acetate (for TLC)

-

n-Hexane (for TLC)

4.2 Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

4.3 Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add protocatechualdehyde (1.38 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of dry DMF to the flask. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Add benzyl bromide (1.2 mL, 10.5 mmol) dropwise to the stirring suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature with constant stirring for 3-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the eluent) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.[1]

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with deionized water (3 x 20 mL) to remove any remaining DMF and inorganic salts.

-

Drying: Dry the crude product under vacuum or in a desiccator.

4.4 Purification:

-

Recrystallization: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product as a crystalline solid.[2]

-

Column Chromatography: If further purification is needed, column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent is an effective method.[1]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

-

Benzyl Bromide: Is a lachrymator and corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

The reaction should be performed in a well-ventilated area.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the benzyl group.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the free hydroxyl (-OH), the aldehyde (C=O), and the ether (C-O-C) linkages.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final compound.

Disclaimer: This guide is intended for informational purposes only and should be used by trained professionals in a suitably equipped laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

Spectroscopic Profile of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Benzyloxy)-3-hydroxybenzaldehyde (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents a detailed analysis based on closely related analogous compounds. The information herein is intended to serve as a valuable reference for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.8 | s | 1H | Aldehyde (-CHO) | Expected to be a sharp singlet. |

| ~7.4-7.3 | m | 5H | Phenyl-H of benzyl group | Complex multiplet for the monosubstituted benzene ring. |

| ~7.3-7.2 | m | 2H | Aromatic-H (H-2, H-6) | Protons ortho to the aldehyde group. |

| ~7.0 | d | 1H | Aromatic-H (H-5) | Proton ortho to the benzyloxy group. |

| ~5.1 | s | 2H | Methylene (-CH₂-) | Benzyl methylene protons. |

| ~5.8 | s (br) | 1H | Hydroxyl (-OH) | Broad singlet, chemical shift can vary with concentration and solvent. |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~191 | C=O (Aldehyde) | Carbonyl carbon of the aldehyde. |

| ~163 | C-4 (C-OBn) | Aromatic carbon attached to the benzyloxy group. |

| ~145 | C-3 (C-OH) | Aromatic carbon attached to the hydroxyl group. |

| ~136 | Quaternary C of benzyl group | Carbon of the benzyl group attached to the methylene. |

| ~132 | C-1 | Aromatic carbon attached to the aldehyde group. |

| ~129-127 | Phenyl-C of benzyl group | Carbons of the benzyl group's aromatic ring. |

| ~116 | C-5, C-6 | Aromatic carbons. |

| ~115 | C-2 | Aromatic carbon. |

| ~70 | -CH₂- | Methylene carbon of the benzyl group. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2900-2800 | Medium | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (aldehyde) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1160 | Medium | C-O stretch (phenol) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information obtained.

The Solubility Profile of 4-(Benzyloxy)-3-hydroxybenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Benzyloxy)-3-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. While quantitative solubility data in a range of organic solvents is not extensively available in peer-reviewed literature, this document compiles existing qualitative information and outlines the established experimental protocols for its determination. Furthermore, it explores the compound's role in synthetic pathways, offering valuable context for its application in research and development.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a lack of specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of this compound in a broad spectrum of organic solvents. However, some qualitative solubility information has been reported for the compound and its isomers. This information is summarized in the table below.

| Solvent | This compound | 3-Hydroxy-4-benzyloxybenzaldehyde (Isomer) | This compound p-Toluenesulfonate (Derivative) |

| Chloroform | No Data Available | Slightly Soluble[1] | Soluble[2] |

| Methanol | No Data Available | Slightly Soluble[1] | No Data Available |

It is important to note that the solubility of a compound is influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. For a structurally related but simpler compound, 4-hydroxybenzaldehyde, extensive quantitative solubility data in various organic solvents is available, suggesting that such studies are feasible and valuable.[3][4][5] The lack of data for this compound presents a research gap and an opportunity for further investigation to support its use in pharmaceutical development and process chemistry.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound in various organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the nature of the solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for solubility determination due to its high accuracy and reliability.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).

-

Calculation: The solubility is then expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Sample Collection: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).[6][7]

-

Solvent Evaporation: The solvent is evaporated from the container, typically in a fume hood or under gentle heating in an oven, until a constant weight of the solid residue is achieved.[6][7]

-

Weighing: The container with the dried solute is weighed again.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated by dividing the mass of the solute by the volume of the solvent used.[7]

Spectroscopic Methods

Spectroscopic methods, particularly UV-Vis spectroscopy, can be a rapid and convenient way to determine solubility, provided the compound has a distinct chromophore.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method.

-

Dilution and Measurement: A small, accurately measured aliquot of the filtered saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Relevant Pathways and Workflows

Understanding the context in which this compound is used is crucial for researchers. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a relevant biological pathway.

Synthesis of Quinazoline Derivatives

This compound serves as a valuable precursor in the synthesis of quinazoline derivatives, a class of compounds with diverse biological activities. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of quinazoline derivatives.

Potential Involvement in the Sonic Hedgehog (Shh) Signaling Pathway

While direct evidence for the interaction of this compound with the Sonic Hedgehog (Shh) signaling pathway is lacking, studies on the structurally similar compounds, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, have shown their ability to activate this pathway and protect astrocytes.[8][9][10][11][12] This suggests a potential area of investigation for this compound.

Caption: Hypothesized role in the Sonic Hedgehog signaling pathway.

References

- 1. 3-HYDROXY-4-BENZYLOXY BENZALDEHYDE CAS#: 4049-39-2 [chemicalbook.com]

- 2. 65615-20-5 CAS MSDS (this compound p-Toluenesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzaldehyde Attenuates the Fifth Stage Larval Excretory-Secretory Product of Angiostrongylus cantonensis-Induced Injury in Mouse Astrocytes via Regulation of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Benzyloxy)-3-hydroxybenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-hydroxybenzaldehyde, a substituted aromatic aldehyde, holds significance as a versatile intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a protected catechol-like moiety, makes it a valuable building block where selective functionalization of the hydroxyl groups is required. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for professionals in the fields of chemical research and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a naturally occurring phenolic compound. Early research into the derivatives of protocatechuic aldehyde laid the groundwork for the synthesis of its selectively protected forms. The primary challenge in synthesizing this compound lies in the regioselective benzylation of the 4-hydroxyl group of protocatechuic aldehyde over the 3-hydroxyl group.

While the precise first synthesis is not definitively documented in readily available contemporary literature, the fundamental chemistry for its preparation, the Williamson ether synthesis, has been well-established since the 19th century. The application of this reaction to achieve regioselective protection of catechols and their derivatives became a subject of more detailed investigation in the 20th century. A notable advancement in the specific and efficient synthesis of this compound was detailed in a 2002 publication focusing on the regioselective protection of 3,4-dihydroxybenzaldehyde.[1] This work systematically explored the conditions necessary to favor benzylation at the 4-position, providing a reliable and well-characterized method for its preparation.

The synthesis of this compound is a key step in the preparation of more complex molecules where the free 3-hydroxyl group is required for subsequent reactions. Its utility is evident in the synthesis of various natural products and pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| Melting Point | 120.0-122.0 °C | [2] |

| Appearance | Colorless prismatic crystals | [2] |

| Solubility | Soluble in chloroform, methanol | [2] |

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is the regioselective O-benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The following protocol is based on a well-documented procedure.[2]

Synthesis of this compound from 3,4-Dihydroxybenzaldehyde

This procedure utilizes a Williamson ether synthesis, where the phenoxide ion of the starting material acts as a nucleophile to displace the bromide from benzyl bromide. The regioselectivity for the 4-position is achieved under controlled reaction conditions.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde (2.03 g, 14.7 mmol) in acetone (150 mL), add potassium carbonate (K₂CO₃, 3.05 g, 22.1 mmol) and benzyl bromide (1.74 mL, 14.7 mmol).[2]

-

Reaction: Stir the reaction mixture under reflux conditions for 4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture through Celite® to remove inorganic salts.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purification: Purify the residue by column chromatography on silica gel using a mixture of toluene and ethyl acetate (13:1, v/v) as the eluent.[2]

-

Product Isolation: This purification yields this compound (2.12 g, 63% yield) as colorless prismatic crystals.[2]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 3,4-Dihydroxybenzaldehyde | 138.12 | 2.03 | 14.7 |

| Benzyl Bromide | 171.04 | 2.51 (1.74 mL) | 14.7 |

| Potassium Carbonate | 138.21 | 3.05 | 22.1 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 228.24 | 2.12 | 63 |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR (300 MHz, CDCl₃) | 9.86 | s | 1H, -CHO |

| 7.37-7.43 | m | 7H, Ar-H | |

| 7.05 | d, J = 8.2 Hz | 1H, Ar-H | |

| 5.77 | s | 1H, -OH | |

| 5.21 | s | 2H, -OCH₂- | |

| ¹³C NMR (75 MHz, CDCl₃) | 191.0 | -CHO | |

| 150.9, 146.3, 135.2 | Ar-C | ||

| 130.8, 128.9, 128.8, 127.9, 124.4, 114.4, 111.5 | Ar-CH | ||

| 71.2 | -OCH₂- |

Reference for NMR data:[2]

Mass Spectrometry (MS):

-

EIMS m/z (relative intensity): 228 [M]⁺ (40), 91 (100)[2]

-

HR-EIMS m/z: [M]⁺ Calculated for C₁₄H₁₂O₃: 228.0786, Measured: 228.0789[2]

Infrared (IR) Spectroscopy:

-

IR (ATR) νₘₐₓ (cm⁻¹): 3201, 1671, 1604, 1577, 1511, 1454, 1389, 1343, 1283, 1165, 1151, 1015, 962, 874, 811, 786, 738, 698, 678[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound is a prime example of regioselective synthesis, a critical concept in organic chemistry. The selectivity of the benzylation at the 4-hydroxyl group over the 3-hydroxyl group can be attributed to the higher acidity of the 4-hydroxyl proton due to the electron-withdrawing effect of the para-aldehyde group.

Conclusion

This compound is a crucial synthetic intermediate whose preparation is a practical illustration of regioselective protection of a dihydroxy-substituted aromatic compound. The well-established synthetic protocols, coupled with detailed characterization data, provide researchers and drug development professionals with a solid foundation for its use in the synthesis of more complex and potentially bioactive molecules. Understanding the historical context of its development from protocatechuic aldehyde highlights the ongoing importance of fundamental organic synthesis in advancing medicinal chemistry and materials science.

References

Potential Therapeutic Applications of 4-(Benzyloxy)-3-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-hydroxybenzaldehyde, a synthetic aromatic aldehyde, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), a naturally occurring compound with established biological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. The introduction of the benzyloxy group at the 4-position modifies the physicochemical properties of the parent molecule, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound, with a focus on its anticancer, antioxidant, antimicrobial, and neuroprotective properties. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and development in this area.

Introduction

This compound, also known as 3-hydroxy-4-benzyloxybenzaldehyde, is a phenolic aldehyde that serves as a versatile intermediate in the synthesis of various biologically active compounds.[1] Its structural similarity to naturally occurring phenolic compounds that exhibit a wide range of pharmacological effects has prompted investigations into its own therapeutic potential. The core chemical structure, featuring a hydroxyl group and a benzyloxy moiety on a benzaldehyde ring, provides a unique combination of features for potential interaction with biological targets.

This document aims to consolidate the current understanding of this compound's therapeutic potential, offering a technical resource for researchers in the field. We will delve into its synthesis, explore its putative mechanisms of action through various signaling pathways, and present available data on its biological activities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective benzylation of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction is a crucial step in modifying the parent compound to potentially enhance its therapeutic properties.

Experimental Protocol: Selective Benzylation of 3,4-Dihydroxybenzaldehyde

This protocol outlines a common method for the synthesis of this compound.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Celite®

-

Toluene

-

Ethyl acetate

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.0 equivalent) to the solution.

-

Stir the reaction mixture under reflux conditions for approximately 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite® to remove solid residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a toluene/ethyl acetate (13:1, v/v) solvent system as the eluent.

-

The final product, this compound, is obtained as colorless prismatic crystals.[2]

Yield: Approximately 63%[2]

Potential Therapeutic Applications and Mechanisms of Action

While research specifically focused on this compound is still emerging, studies on its core structure (protocatechuic aldehyde) and other closely related benzaldehyde derivatives provide strong indications of its potential therapeutic applications. The benzyl group may serve to protect the hydroxyl group, increase lipophilicity, and potentially influence the compound's interaction with biological targets.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant anticancer activity. For instance, various 2-(benzyloxy)benzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in HL-60 leukemia cells, with some compounds exhibiting potent activity at concentrations between 1-10 microM.[3] This suggests that the benzyloxybenzaldehyde scaffold is a promising starting point for the development of novel anticancer agents. The proposed mechanism involves the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

dot

Caption: Proposed anticancer mechanism of benzyloxybenzaldehyde derivatives.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound is expected to contribute to its antioxidant potential. The benzyloxy group may modulate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, BHT)

-

96-well microplate or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

Add a specific volume of each dilution to the wells of a 96-well plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader or spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde have been shown to possess antibacterial activities.[5] This suggests that the core structure of this compound could be a valuable starting point for developing new antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[6][7]

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Positive control antibiotic/antifungal

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well microplate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

dot

Caption: Workflow for MIC determination.

Neuroprotective Effects

The un-benzylated parent compound, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), has demonstrated neuroprotective effects. Studies on related hydroxybenzaldehydes have shown that they can enhance the survival of astrocytes treated with neurotoxins by activating the Sonic hedgehog (Shh) signaling pathway and inhibiting apoptosis.[8][9] This pathway is crucial for neural development and repair. The activation of the Shh pathway can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.[8] It is plausible that this compound could exert similar neuroprotective effects, potentially with improved central nervous system (CNS) penetration due to the lipophilic benzyl group.

dot

Caption: Putative neuroprotective mechanism via the Shh pathway.

Furthermore, other benzaldehyde derivatives have been shown to modulate the MAPK/NF-κB signaling pathways, which are critically involved in inflammatory responses within the CNS.[10][11] By inhibiting these pathways, this compound could potentially mitigate neuroinflammation, a key factor in many neurodegenerative diseases.

Quantitative Data Summary

Currently, there is a limited amount of specific quantitative data available in the public domain for the biological activities of this compound. The following table summarizes the available information, primarily for related compounds, to provide a preliminary indication of potential efficacy. Further research is needed to establish the specific values for the target compound.

| Biological Activity | Compound | Assay | Result | Reference |

| Anticancer | 2-(Benzyloxy)benzaldehyde derivatives | HL-60 cell viability | Active at 1-10 µM | [3] |

| Antimicrobial | Chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde | Antibacterial assays | Exhibited antibacterial activity | [5] |

| Neuroprotection | 3-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | Astrocyte viability assay | Increased cell viability | [8] |

Conclusion and Future Directions

This compound is a promising chemical entity with a scaffold that suggests a wide range of potential therapeutic applications. Based on the biological activities of its parent compound, protocatechuic aldehyde, and other related derivatives, it is hypothesized that this compound may possess significant anticancer, antioxidant, antimicrobial, and neuroprotective properties. The presence of the benzyloxy group is anticipated to modulate these activities and improve the compound's pharmacokinetic profile.

To fully realize the therapeutic potential of this compound, further in-depth research is imperative. Future studies should focus on:

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to determine the specific IC50 and MIC values for its anticancer, antioxidant, and antimicrobial activities.

-

Mechanism of Action Studies: Detailed investigations into the specific signaling pathways modulated by this compound are crucial to understand its mode of action. This includes confirming its effects on the Shh, MAPK, and NF-κB pathways.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.

-

Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to design and synthesize more potent and selective analogs of this compound.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising molecule and pave the way for the development of novel and effective treatments for a range of diseases.

References

- 1. 3-(Benzyloxy)-4-hydroxybenzaldehyde | 50773-56-3 | Benchchem [benchchem.com]

- 2. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marinebiology.pt [marinebiology.pt]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Quinazoline Derivatives Using 4-(Benzyloxy)-3-hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives utilizing 4-(benzyloxy)-3-hydroxybenzaldehyde as a key starting material. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The use of a substituted benzaldehyde, such as the readily available O-benzyl vanillin, allows for the introduction of specific functionalities that can modulate the pharmacological properties of the resulting quinazoline derivatives.

This guide covers a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones and a Biginelli-type reaction for the preparation of dihydropyrimidinones, both employing this compound. It also includes information on the potential applications of these derivatives, particularly as antimicrobial and anticancer agents, with a focus on their role as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.

Application Notes

Quinazoline derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The derivatives synthesized from this compound are particularly promising candidates for further investigation in drug development programs.

Anticancer Activity: Many quinazoline derivatives have been identified as potent inhibitors of protein kinases, such as EGFR, which are crucial regulators of cell growth and proliferation.[1][2][3][4] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a key therapeutic target. Quinazoline-based inhibitors typically act by competing with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[5] The synthesized compounds can be screened for their cytotoxic effects on various cancer cell lines to determine their potential as anticancer agents.

Antimicrobial Activity: The quinazoline scaffold is also a known pharmacophore in the development of antimicrobial agents.[6][7][8] Derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC), providing insights into their spectrum of activity and potency. Dihydropyrimidinones, a class of compounds accessible through a Biginelli reaction with this compound, have also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][9][10]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an amine source (ammonium acetate), and this compound.[3][11][12]

Materials:

-

Isatoic anhydride

-

This compound

-

Ammonium acetate

-

tert-Butanol

-

Ferric chloride (FeCl₃)

-

Neutral alumina (Al₂O₃)

-

Ethanol

Procedure:

-

To a mixture of isatoic anhydride (2 mmol), this compound (2.4 mmol), and ammonium acetate (2.2 mmol), add FeCl₃/neutral Al₂O₃ (10 mol%) as the catalyst.

-

Add tert-butanol (10 mL) as the solvent.

-

Reflux the reaction mixture with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add hot ethanol to the reaction mixture to dissolve the product.

-

Filter the hot solution to remove the catalyst.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(4-(benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one.

Expected Yield and Characterization: The yield of the final product is expected to be in the range of 85-95%. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

| Compound | Yield (%) | Melting Point (°C) | Spectral Data |

| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 85-95 | - | ¹H NMR, ¹³C NMR, MS |

Note: Specific spectral data should be acquired and tabulated upon synthesis.

Protocol 2: Biginelli Reaction for the Synthesis of 4-(4-(Benzyloxy)-3-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one

This protocol outlines the synthesis of a dihydropyrimidinone derivative via a one-pot, three-component Biginelli reaction.[13][14]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as catalyst

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of B(C₆F₅)₃ (1 mol%).

-

Reflux the reaction mixture with stirring for 3-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and then dry it.

-

Recrystallize the crude product from ethanol to obtain pure 4-(4-(benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.[15]

Expected Yield and Characterization: The expected yield for this reaction is typically high. The final product should be characterized by its melting point and spectroscopic data.

| Compound | Yield (%) | Melting Point (°C) | Spectral Data |

| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 88-95 | - | ¹H NMR, ¹³C NMR, MS |

Note: Specific spectral data should be acquired and tabulated upon synthesis.

Data Presentation

Table 1: Cytotoxicity of Synthesized Quinazolinone Derivatives

This table should be populated with experimental data obtained from cytotoxicity assays (e.g., MTT assay) against various cancer cell lines. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | e.g., HeLa, MCF-7 | Data to be determined |

| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | e.g., A549, HCT-116 | Data to be determined |

Note: The cytotoxicity of quinazolinone derivatives can vary significantly based on the cell line and the specific substitutions on the quinazoline ring.[5][16][17]

Table 2: Antimicrobial Activity of Synthesized Quinazoline Derivatives

This table should summarize the results of antimicrobial screening. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 2-(4-(Benzyloxy)-3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | e.g., S. aureus, E. coli | Data to be determined | e.g., C. albicans, A. niger | Data to be determined |

| 4-(4-(Benzyloxy)-3-hydroxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | e.g., B. subtilis, P. aeruginosa | Data to be determined | e.g., C. tropicalis | Data to be determined |

Note: The antimicrobial activity is dependent on the microbial strain and the structure of the tested compound.[9][18]

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of quinazoline derivatives.

EGFR Signaling Pathway and Inhibition

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.[5]

References

- 1. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]

- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 3. scribd.com [scribd.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Benzylation of 3,4-Dihydroxybenzaldehyde: Application Notes for Researchers

Abstract

This document provides detailed protocols for the benzylation of 3,4-dihydroxybenzaldehyde, a critical process for synthesizing intermediates used in pharmaceuticals, liquid crystals, and other complex organic molecules.[1] Two primary methodologies are presented: the complete benzylation to yield 3,4-dibenzyloxybenzaldehyde and the regioselective mono-benzylation of the 4-hydroxyl group. These protocols are based on the Williamson ether synthesis, a robust method for forming ethers from an organohalide and a deprotonated alcohol.[2][3][4][5] This application note includes comprehensive experimental procedures, tables summarizing reaction conditions and yields, and a visual workflow diagram to guide researchers.

Introduction

3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde, is a versatile starting material in organic synthesis.[6] The presence of two hydroxyl groups, however, necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. The benzyl group is a common choice for protecting hydroxyl groups due to its stability under various reaction conditions and its ease of removal via hydrogenolysis.[1][7]

The synthesis of 3,4-dibenzyloxybenzaldehyde involves the protection of both hydroxyl groups, rendering the aldehyde functionality available for further reactions.[1] Conversely, the regioselective mono-benzylation at the 4-hydroxyl position is often desired for the synthesis of specific bioactive compounds, such as in the development of antimycotic agents and alkaloids like galanthamine.[8] The choice of reaction conditions, particularly the base and solvent, plays a crucial role in determining the outcome of the benzylation reaction.

Experimental Protocols

Two primary protocols are detailed below: one for the synthesis of 3,4-dibenzyloxybenzaldehyde and another for the regioselective synthesis of 4-benzyloxy-3-hydroxybenzaldehyde.

Protocol for the Synthesis of 3,4-Dibenzyloxybenzaldehyde

This protocol outlines the complete benzylation of both hydroxyl groups of 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (10% aqueous solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.5 mmol) and a catalytic amount of sodium iodide.

-

Add benzyl chloride (2.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 10% aqueous HCl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain 3,4-dibenzyloxybenzaldehyde.[1]

Protocol for the Regioselective Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

This protocol focuses on the selective benzylation of the 4-hydroxyl group.[8]

Materials:

-

3,4-dihydroxybenzaldehyde

-

Benzyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Sodium iodide (NaI)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Hydrochloric acid (10% aqueous solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (~1.0 mmol) in DMF (5 mL), add sodium bicarbonate (~1.5 mmol) and sodium iodide (~0.3 mmol).[8]

-

Add benzyl chloride (~2.0 mmol) to the mixture.[8]

-

Heat the resulting mixture to 40°C and stir for 20-24 hours.[8][9]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, add 10% aqueous HCl (10 mL).[8]

-

Extract the solution with ethyl acetate (3 x 10 mL).[8]

-

Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.[8]

-

Evaporate the solvent in vacuo to yield the crude product.[8]

-

Purify the product by flash chromatography on silica gel (e.g., 20% EtOAc/hexanes) to afford 4-benzyloxy-3-hydroxybenzaldehyde as a colorless solid.[8]

Data Presentation

The following tables summarize the quantitative data for the benzylation of 3,4-dihydroxybenzaldehyde under different conditions.

Table 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

| Starting Material | Benzylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Melting Point (°C) |

| 3,4-dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 24 | High | 91-93 |

Table 2: Regioselective Synthesis of 4-Benzyloxy-3-hydroxybenzaldehyde

| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 3,4-dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃ | DMF | 40 | 20 | 71 | 118-120[8][9] |

| 3,4-dihydroxybenzaldehyde | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | 144 (6 days) | 67 (9:1 mixture) | - |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the benzylation of 3,4-dihydroxybenzaldehyde.

Caption: Experimental workflow for the benzylation of 3,4-dihydroxybenzaldehyde.

Conclusion

The protocols provided herein offer reliable methods for both the exhaustive and regioselective benzylation of 3,4-dihydroxybenzaldehyde. The choice between complete protection and mono-protection will depend on the subsequent steps in the synthetic route. For researchers in drug development and other fields of organic synthesis, these detailed application notes serve as a practical guide for the preparation of key benzylated intermediates derived from 3,4-dihydroxybenzaldehyde. Careful control of reaction parameters, particularly the choice of base and temperature, is paramount to achieving the desired product with high yield and selectivity.

References

- 1. Buy 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [smolecule.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 4-(Benzyloxy)-3-hydroxybenzaldehyde in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction